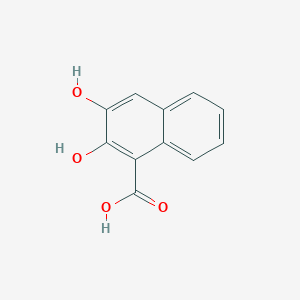

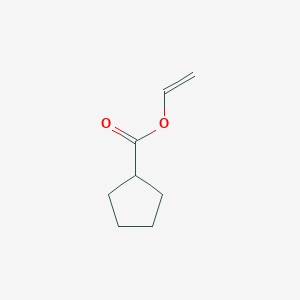

![molecular formula C14H10O4 B097895 5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid CAS No. 17112-91-3](/img/structure/B97895.png)

5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

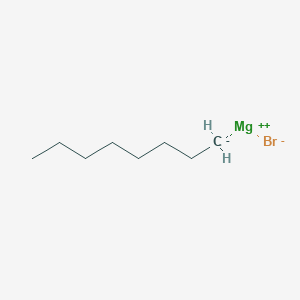

5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid is a chemical compound with the molecular formula C14H10O4 . It is used in proteomics research .

Synthesis Analysis

The synthesis of 5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid and its derivatives has been described in the literature . The synthesis involves the use of 5-aryl-naphtho[1,2-b]furan-2-carboxylic acid as a starting material, which is then treated with sodium hydroxide in methanol .Molecular Structure Analysis

The molecular structure of 5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid consists of 14 carbon atoms, 10 hydrogen atoms, and 4 oxygen atoms . The average mass of the molecule is 242.227 Da and the monoisotopic mass is 242.057907 Da .Scientific Research Applications

Biomass Conversion to Furan Platform Chemicals

Furan derivatives, such as 5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid, are pivotal in the transformation of biomass into valuable chemicals. They serve as intermediates in synthesizing a wide range of compounds, including pharmaceuticals, agrochemicals, and polymers .

Pharmacological Applications

Derivatives of naphtho[1,2-b]furan have been isolated as natural products and exhibit significant pharmacological potential. They are studied for their anti-inflammatory, antimicrobial, and anticancer properties .

Natural Occurrence and Biological Activity

Naphtho[1,2-b]furan derivatives are found in various plants and exhibit biological activity. This makes them interesting for drug discovery and understanding plant defense mechanisms .

Photochemical Synthesis

The compound is used in photochemical reactions to create novel naphtho[1,2-b]benzofuran derivatives, which have potential applications in developing new materials and chemical sensors .

Structure-Activity Relationship Studies

Researchers utilize 5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid to study the relationship between the chemical structure of furan derivatives and their biological activity, which is crucial for designing more effective drugs .

Synthesis of Heterocyclic Compounds

The compound is a key precursor in synthesizing various heterocyclic compounds, which are a cornerstone of medicinal chemistry due to their presence in many pharmaceuticals .

Mechanism of Action

Target of Action

The primary targets of 5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid are currently unknown . This compound is used for proteomics research , which suggests that it may interact with proteins or other biological molecules.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid . These factors could include temperature, pH, and the presence of other molecules in the environment.

properties

IUPAC Name |

5-hydroxy-2-methylbenzo[g][1]benzofuran-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4/c1-7-12(14(16)17)10-6-11(15)8-4-2-3-5-9(8)13(10)18-7/h2-6,15H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWWOZAUJADMVLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383122 |

Source

|

| Record name | 5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17112-91-3 |

Source

|

| Record name | 5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

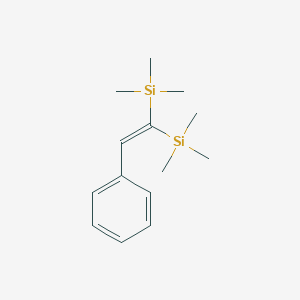

![2,11,20,29,37,38-Hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene;tin(2+)](/img/structure/B97823.png)

![3-[(3S,5S,8R,9S,10R,11S,13R,17R)-11,14-dihydroxy-10-(hydroxymethyl)-13-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B97826.png)